molecular formula C22H23FN2O2S B2923119 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate CAS No. 850913-89-2

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate

Cat. No.: B2923119
CAS No.: 850913-89-2
M. Wt: 398.5
InChI Key: JECCSJAWGQOXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate is a synthetically produced small molecule designed for research and development purposes. It features a pyrazole core, which is a privileged scaffold in medicinal chemistry and drug discovery due to its proven versatility in interacting with diverse biological targets . The structure incorporates a p-tolylthio (4-methylphenylsulfanyl) group at the 4-position and is esterified with a 2-fluorobenzoate moiety at the 5-position, making it a valuable chemical entity for probing structure-activity relationships (SAR). The pyrazole heterocycle is a foundational structure in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities . Research into structurally related pyrazole-based benzenesulfonamides has shown their significance as key pharmacophores in therapeutic agents, including anti-inflammatory drugs like Celecoxib and novel anticancer agents such as Encorafenib . Furthermore, pyrazole derivatives have demonstrated promising biological activities in recent studies, including potent antioxidant effects by inhibiting ROS production in human platelets and antiproliferative activity against various cancer cell lines . The tert-butyl group, a common feature in this compound, is often employed in medicinal chemistry to optimize pharmacokinetic properties and has been utilized in the design of potent kinase inhibitors . This compound is supplied as a high-purity material to support early-stage discovery efforts in academic and industrial laboratories. Potential research applications include serving as a building block for the synthesis of novel chemical libraries, a intermediate in route to more complex molecules, or a lead compound for the investigation of new biological targets in areas such as oncology, inflammation, and oxidative stress. Specific mechanisms of action and cellular targets for this precise molecule are subject to experimental determination by the researching scientist. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECCSJAWGQOXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group, a methyl group, and a p-tolylthio moiety, along with a 2-fluorobenzoate group. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiol group can facilitate interactions that modulate biochemical pathways.

Biological Activities

  • Antioxidant Activity : Several studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research has shown that pyrazole compounds can inhibit pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.
  • Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms, such as apoptosis induction or cell cycle arrest, are areas of ongoing research.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialActivity against bacterial strains
AnticancerCytotoxic effects on various cancer cell lines

Case Studies

  • Antioxidant Activity : A study demonstrated that pyrazole derivatives reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in reduced inflammation and pain levels, indicating its potential use in treating inflammatory disorders.
  • Antimicrobial Testing : Laboratory tests showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer drug.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Ester

The benzoate ester group in the target compound is a key site of structural diversity among analogs:

Compound (Reference) Benzoate Substituent Key Properties/Implications
Target Compound (hypothetical) 2-fluoro Increased electronegativity; potential metabolic stability and enhanced binding affinity.
Compound 3,4-dimethyl Lipophilic substituents may improve membrane permeability but reduce solubility.
Compound 2-methoxy Methoxy group introduces polarity; may alter pharmacokinetics (e.g., half-life).
Compound 2-methoxyacetate Bulky ester group could sterically hinder interactions with biological targets.

Pyrazole Core Modifications

Variations in pyrazole substituents are critical for biological and physicochemical properties:

  • Compounds : Feature urea linkages (e.g., 1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl)urea). These derivatives exhibit p38 MAP kinase inhibitory activity (IC₅₀ values < 100 nM) and higher melting points (189–201°C) due to hydrogen-bonding capacity.
  • Compound (Pexmetinib) : Contains a pyrazole-urea scaffold with demonstrated Tie-2/p38 MAPK dual inhibition. The tert-butyl and fluorophenyl groups enhance target selectivity.

Key Data :

  • compounds achieved 55–67% yields with HPLC purity >96% .
  • reported enantiomerically pure pyrazoles (e.g., 5m: [α]D²⁰ = −4.3 in MeOH) via chiral resolution .

The target compound likely follows similar protocols, though direct synthetic details are unavailable in the evidence.

Physical and Spectroscopic Properties

  • Melting Points : Urea derivatives () exhibit higher melting points (170–201°C) compared to ester analogs (e.g., –18 compounds are oils or low-melting solids). The target compound’s melting point is expected to align with ester derivatives due to reduced intermolecular hydrogen bonding .
  • Spectroscopic Characterization : NMR (¹H, ¹³C, ¹⁵N) and IR data for analogs (e.g., –4) confirm structural integrity. The 2-fluorobenzoate group in the target compound would show distinct ¹⁹F NMR signals (~-110 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.